1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

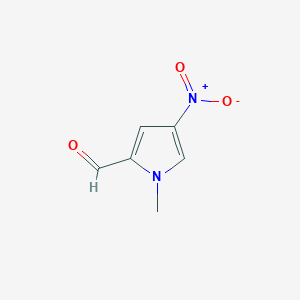

1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its nitro and aldehyde functional groups, which impart unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common approach involves the nitration of 1-methylpyrrole followed by formylation. The nitration typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the pyrrole ring. Subsequent formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is employed .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: H2/Pd-C, Fe/HCl

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed:

Oxidation: 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Reduction: 1-Methyl-4-amino-1H-pyrrole-2-carbaldehyde

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its unique combination of functional groups allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.

Biology

Research into the biological activities of derivatives of this compound has revealed potential antimicrobial and anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects such as cell death in cancer cells .

Case Study : A derivative of this compound was tested for antibacterial activity against Staphylococcus aureus and exhibited significant inhibition zones, suggesting its potential as a lead compound in antibiotic development .

Medicine

The compound's derivatives are being explored for their therapeutic potential in treating various diseases. The ability to modify the nitro and aldehyde groups opens avenues for developing new drugs targeting specific biological pathways .

Case Study : Research highlighted the synthesis of pyrrole derivatives that demonstrated promising results in inhibiting tumor growth in preclinical models, indicating the therapeutic potential of these compounds in oncology .

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its reactivity facilitates its use in creating colorants that are essential in various industries, including textiles and coatings .

Mecanismo De Acción

The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function .

Comparación Con Compuestos Similares

1-Methyl-2-nitro-1H-pyrrole: Similar structure but with the nitro group at the 2-position.

4-Nitro-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at the 1-position.

1-Methyl-4-amino-1H-pyrrole-2-carbaldehyde: Reduction product of 1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde.

Uniqueness: this compound is unique due to the presence of both nitro and aldehyde functional groups on the pyrrole ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and research .

Actividad Biológica

1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 154.12 g/mol. The compound features a pyrrole ring with a methyl group at position 1, a nitro group at position 4, and an aldehyde functional group at position 2. This unique structure contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Functional Groups | Nitro, Aldehyde |

| Structural Features | Pyrrole ring |

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites in biomolecules, potentially disrupting their function and leading to cell death.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several pyrrole derivatives synthesized from this compound. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranged between 3.12 to 12.5 μg/mL , indicating strong antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 6.25 | Escherichia coli |

| Pyrrole Derivative C | 12.5 | Proteus mirabilis |

Anticancer Activity

The anticancer potential of this compound has also been explored, with promising results in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Findings included:

- IC50 values indicating effective growth inhibition:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 49.85 | Moderate Cytotoxicity |

| MCF-7 (Breast Cancer) | 7.01 | High Cytotoxicity |

Propiedades

IUPAC Name |

1-methyl-4-nitropyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-7-3-5(8(10)11)2-6(7)4-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKIWLRDLSNCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40492708 | |

| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-27-8 | |

| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.